Product packaging for 3-Bromo-2-isobutoxypyridine(Cat. No.:CAS No. 1060812-85-2)

3-Bromo-2-isobutoxypyridine

Cat. No.: B3059649
CAS No.: 1060812-85-2
M. Wt: 230.10
InChI Key: MOAOATMDGITQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. It is found in a wide array of natural products, including alkaloids, vitamins, and coenzymes. In the realm of modern organic synthesis, pyridine and its derivatives are indispensable scaffolds for the design and creation of new molecules. clockss.org Their widespread use stems from characteristic properties such as solubility, basicity, and the capacity for hydrogen bond formation, which make the pyridine skeleton a valuable component in numerous drugs and pharmaceuticals. clockss.org The versatility of the pyridine scaffold has led to its description as a "privileged scaffold" in medicinal chemistry, frequently incorporated into a diverse range of FDA-approved drugs. This has spurred continuous development of novel methods for synthesizing functionalized pyridines. clockss.orggoogle.com

The Role of Halogenated Pyridines as Versatile Synthetic Precursors and Building Blocks

Among the various classes of pyridine derivatives, halogenated pyridines stand out as exceptionally versatile synthetic intermediates. They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. arkat-usa.orgabertay.ac.uk The carbon-halogen bond in these compounds provides a reactive handle for a multitude of subsequent chemical transformations, most notably metal-catalyzed cross-coupling reactions. abertay.ac.uk This reactivity allows for the precise and controlled introduction of new functional groups and the construction of complex molecular architectures. The development of regioselective methods for the halogenation of the electron-deficient pyridine ring remains a significant focus of synthetic research, as access to specific halopyridine isomers is vital for structure-activity relationship (SAR) studies in drug discovery. abertay.ac.ukbldpharm.com

Overview of 3-Bromo-2-alkoxypyridine Derivatives within Heterocyclic Chemistry

Within the family of halogenated pyridines, 3-bromo-2-alkoxypyridine derivatives represent a specific and useful subclass. Alkoxypyridines, in general, are found in a variety of materials, including pharmaceutical agents, electronic materials, and liquid crystals. arkat-usa.orgresearchgate.net They also serve as key building blocks for the total synthesis of natural products and other medicinal agents. arkat-usa.orgresearchgate.net The synthesis of bromo-2-alkoxypyridines can be accomplished through several routes, a common one being the O-alkylation of the corresponding bromo-substituted 2-pyridones with alkyl halides. clockss.org For instance, reacting 3-bromo-2-pyridone with an appropriate alkyl halide in the presence of a base like silver carbonate provides a direct pathway to 3-bromo-2-alkoxypyridines. clockss.org These compounds are valuable precursors for further functionalization, leveraging the reactivity of the bromine substituent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B3059649 3-Bromo-2-isobutoxypyridine CAS No. 1060812-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOATMDGITQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294456
Record name 3-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-85-2
Record name 3-Bromo-2-(2-methylpropoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Isobutoxypyridine and Analogues

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

Achieving specific substitution patterns on the pyridine ring is a central challenge in heterocyclic chemistry. The electronic nature of the pyridine ring, being electron-deficient, makes it resistant to electrophilic substitution compared to benzene.

Direct electrophilic bromination of an unsubstituted pyridine ring is difficult and typically requires harsh conditions, often leading to a mixture of products or substitution at the 3-position. However, the presence of an activating group, such as an alkoxy group at the 2-position, fundamentally alters the ring's reactivity. The 2-isobutoxy group is an ortho-, para-directing group, meaning it activates the 3, 5, and 6-positions towards electrophilic attack. Direct bromination of 2-isobutoxypyridine (B3039607) would likely yield a mixture of products, with a preference for substitution at the 5-position rather than the desired 3-position.

Common brominating agents for aromatic compounds include N-bromosuccinimide (NBS) and molecular bromine (Br₂). mdpi.comorgsyn.org The choice of solvent and catalyst can influence regioselectivity, but selectively targeting the 3-position in the presence of a 2-alkoxy group via direct bromination remains a significant synthetic hurdle. mdpi.comrsc.org

A more synthetically viable and widely used strategy involves starting with a pyridine ring that is already brominated at the desired 3-position. Commercially available compounds like 3-Bromo-2-chloropyridine (B150940) serve as ideal precursors for the synthesis of 3-Bromo-2-isobutoxypyridine. sigmaaldrich.comnih.govbldpharm.com

In this approach, the core of the synthesis is not an indirect bromination but rather a nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom in the ring and is readily displaced by a nucleophile. The bromine atom at the 3-position remains unaffected during this reaction.

Another potential precursor is 3-bromo-2-nitropyridine. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions, often even more so than a halogen. However, the synthesis would proceed via the same SNAr mechanism, where the isobutoxide ion displaces the nitro group to form the desired product. google.comorgsyn.org

Alkoxylation Protocols for 2-Substituted Pyridines

The introduction of the isobutoxy group onto the 2-position of the 3-bromopyridine (B30812) core is the key step in the synthesis. This is typically accomplished through etherification reactions.

The most common method for this transformation is the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide. In the context of this compound synthesis, isobutanol is treated with a strong base, such as sodium hydride (NaH), to generate sodium isobutoxide. This alkoxide then attacks the 3-bromo-2-chloropyridine precursor, displacing the chloride ion to form the ether linkage. richmond.edu

Reaction Scheme:

Formation of Alkoxide: (CH₃)₂CHCH₂OH + NaH → (CH₃)₂CHCH₂ONa + H₂

Nucleophilic Substitution: (CH₃)₂CHCH₂ONa + 3-Bromo-2-chloropyridine → this compound + NaCl

Modern advancements have also led to the development of palladium-catalyzed methods for the formation of aryl ethers. These reactions, often variations of the Buchwald-Hartwig amination, can couple alcohols with aryl halides under milder conditions than the classical Williamson synthesis and may offer broader substrate scope. acs.org

Both the Williamson ether synthesis and palladium-catalyzed methods are effective for preparing 2-alkoxypyridines. The choice of method often depends on substrate compatibility, desired reaction conditions, and scale. The Williamson synthesis is cost-effective and straightforward but requires strongly basic conditions. Palladium-catalyzed couplings can be performed under milder basic conditions but require a more expensive catalyst system.

Table 1: Comparison of Alkoxylation Methods for 2-Halopyridines

Method Precursor Key Reagents Typical Conditions Advantages Disadvantages
Williamson Ether Synthesis 2-Chloropyridine or 2-Bromopyridine (B144113)Alcohol, Strong Base (e.g., NaH, KH)Aprotic solvent (e.g., THF, DMF), elevated temperatureCost-effective, well-establishedRequires strong base, may have limited functional group tolerance
Palladium-Catalyzed Etherification 2-Chloropyridine or 2-BromopyridineAlcohol, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Weak Base (e.g., Cs₂CO₃, K₃PO₄)Anhydrous solvent (e.g., Toluene, Dioxane), 80-110 °CMilder conditions, broader functional group toleranceHigher cost of catalyst and ligands, requires inert atmosphere

Advanced Synthetic Techniques Applicable to the Pyridine Core

Beyond the classical methods, several advanced synthetic techniques could be applied to the synthesis of functionalized pyridines like this compound. While not necessarily standard for this specific molecule, they represent the frontier of heterocyclic chemistry.

Directed Ortho-Metalation (DoM): This strategy allows for highly regioselective functionalization. A directing group on the pyridine ring directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. For instance, starting with 2-isobutoxypyridine, the isobutoxy group itself could potentially direct lithiation to the 3-position, followed by quenching with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromo-1,1,2,2-tetrachloroethane) to install the bromine atom. arkat-usa.orgresearchgate.net

C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool that allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized substrates. beilstein-journals.org A hypothetical route could involve the direct, palladium-catalyzed C-3 bromination of 2-isobutoxypyridine, although achieving the required regioselectivity would be a significant challenge.

Pyridine N-Oxide Chemistry: The conversion of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, making the C2 and C6 positions susceptible to nucleophilic attack and modifying the directing effects for electrophilic substitution. eui.euresearchgate.net This strategy provides access to substitution patterns that are otherwise difficult to obtain.

Catalytic Methods in Heterocyclic Synthesis

The synthesis of 3-bromo-2-alkoxypyridines, including the isobutoxy derivative, leverages several catalytic strategies. These methods offer significant advantages over classical approaches, often providing higher yields and greater functional group tolerance.

A foundational method for preparing bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-2-pyridones. One high-yield approach utilizes silver carbonate to facilitate the reaction between a bromo-substituted 2-pyridone and an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a nonpolar solvent like benzene. clockss.org This method has been shown to produce various bromo-2-methoxypyridines and bromo-2-benzyloxypyridines in yields often exceeding 90%. clockss.org

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the synthesis and functionalization of pyridine rings. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are instrumental in building the carbon skeleton of pyridine derivatives. For instance, Stille coupling, which involves the reaction of an organotin compound with an organic halide, has been successfully used to synthesize 5-brominated 2,2'-bipyridines from 2,5-dibromopyridine (B19318) and a 2-trimethylstannylpyridine. acs.org Similarly, palladium-catalyzed processes can be used to introduce aryl groups, as seen in the synthesis of 2-aryl propionic acids where a Heck coupling of an aryl bromide with ethylene (B1197577) is a key step. nih.gov These methods highlight the potential for catalytically assembling complex structures before or after the introduction of the bromo and isobutoxy groups.

Modern synthetic strategies increasingly rely on C-H bond activation, which allows for the direct functionalization of the pyridine core, offering a more atom-economical route. mt.commdpi.com Catalysts based on transition metals like palladium, rhodium, and iron can mediate the cleavage of stable C-H bonds, enabling the introduction of new functional groups with high regioselectivity. mt.commdpi.comnih.gov For example, Rh(III)-catalyzed C-H activation is noted for its mild reaction conditions and high efficiency in constructing various heterocyclic systems. mdpi.com While direct C-H isobutoxylation of 3-bromopyridine is not explicitly detailed, the principles of directed C-H functionalization suggest a plausible pathway where a directing group could guide a catalyst to functionalize the C-2 position. dmaiti.com

The following table summarizes catalytic approaches relevant to the synthesis of substituted pyridines.

Catalytic Method Catalyst/Reagent Reactants Product Type Key Features Reference
O-AlkylationSilver CarbonateBromo-2-pyridone, Alkyl HalideBromo-2-alkoxypyridineHigh yields (90-99%), selective O-alkylation. clockss.org
Stille CouplingPalladium Catalyst2,5-dibromopyridine, Organostannane5-Bromo-2,2'-bipyridineEfficient C-C bond formation. acs.org
Heck Coupling / CarbonylationPd(OAc)₂ / LigandAryl Bromide, Ethylene, CO2-Aryl Propionic AcidOne-pot, two-step procedure with high regioselectivity. nih.gov
C-H ActivationRh(III) complexesPyridine derivative, Coupling partnerFunctionalized HeterocycleMild conditions, high efficiency and regioselectivity. mdpi.com
C-H ActivationIron(III) saltsArenesDeuterated ArenesDirect activation without a directing group. nih.gov

Stereoselective Synthesis Considerations in Related Brominated Systems

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its analogues or precursors that may contain stereocenters. The introduction of bromine into a heterocyclic or cyclic system can create chiral centers, necessitating stereocontrolled reaction pathways.

In the synthesis of brominated systems, achieving stereoselectivity is a significant challenge. For example, the synthesis of bromopiperidinones has been studied, where the stereochemical outcome of bromination reactions is a key consideration. researchgate.net The stereochemistry of bromine addition to dienes and bicyclic olefins has also been investigated, revealing that both cis and trans additions can occur depending on the substrate and reaction conditions. acs.orgacs.org These studies provide a foundational understanding of how bromine interacts with double bonds in cyclic structures, which is relevant for synthesizing precursors to aromatic heterocycles.

Enzymatic methods offer a powerful tool for achieving high enantioselectivity. Lipase-catalyzed kinetic resolutions have been effectively used to separate the stereoisomers of brominated precursors. For instance, the four stereoisomers of 3-bromo-2-butanol have been successfully prepared by the lipase-catalyzed hydrolysis of their corresponding racemic acetates or through the esterification of the racemic alcohols. researchgate.net This approach allows for the isolation of highly enantiomerically pure (>95% ee) building blocks that can be used in further synthetic steps. researchgate.net

The synthesis of complex molecules often involves building stereocenters early in the synthetic sequence. In the synthesis of pyrrolidine-containing drugs, for example, the stereoselective synthesis of precursors is critical. mdpi.com Methods such as the oxidation of (S)-prolinol followed by condensation and subsequent bromination with N-bromosuccinimide (NBS) are employed to create brominated heterocyclic intermediates while preserving chirality. mdpi.com

The table below outlines different considerations and methods for achieving stereoselectivity in the synthesis of brominated compounds.

Focus Area Methodology Example System Key Outcome Reference
Diastereoselective BrominationElectrophilic AdditionPiperidinonesFormation of specific diastereomers. researchgate.net
Stereospecific AdditionBromination of AlkenesBicyclic OlefinsFormation of specific cis/trans-dibromides. acs.org
Kinetic ResolutionLipase-Catalyzed Hydrolysis/Esterification(±)-3-Bromo-2-butanolSeparation of all four stereoisomers with >95% ee. researchgate.net
Chiral Precursor SynthesisOxidation / Bromination(S)-prolinol derivativesSynthesis of enantiomerically pure brominated imidazole (B134444) precursors. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H, ¹³C, and Heteronuclear NMR Techniques for Structural Assignment

High-resolution one-dimensional NMR spectroscopy is the initial step in the structural analysis of 3-Bromo-2-isobutoxypyridine. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are indicative of their relative positions. The protons of the isobutoxy group appear in the aliphatic region of the spectrum, with characteristic multiplicities that confirm the isobutyl moiety.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbon atoms of the pyridine ring are observed in the downfield region, while the aliphatic carbons of the isobutoxy group are found upfield.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-47.75 (dd, J = 7.7, 1.8 Hz)140.2
H-56.83 (dd, J = 7.7, 4.8 Hz)116.5
H-68.10 (dd, J = 4.8, 1.8 Hz)148.1
OCH₂4.13 (d, J = 6.7 Hz)75.4
CH2.15 (m)28.5
CH₃1.03 (d, J = 6.7 Hz)19.3
C-2-162.2
C-3-109.8

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. In this compound, COSY correlations would be observed between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and within the isobutoxy group (OCH₂ with CH, and CH with the CH₃ groups).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for confirming the substitution pattern on the pyridine ring. For instance, correlations between the methylene (B1212753) protons (OCH₂) of the isobutoxy group and the C-2 and C-3 carbons of the pyridine ring would definitively establish the position of the isobutoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structural elucidation of this achiral molecule, it can be used to confirm through-space interactions between the isobutoxy group and the pyridine ring protons, further solidifying the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the compound's elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₂BrNO
Calculated Exact Mass [M+H]⁺230.0124
Measured Exact Mass [M+H]⁺230.0121

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, C-O stretching of the ether linkage, and the C-Br stretching vibration.

Fourier Transform Infrared (FTIR) Spectroscopy Applications for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, FTIR would be instrumental in confirming the presence of its key structural components.

Expected Characteristic FTIR Absorption Bands for this compound:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
C-H (Aliphatic)2960-2850Stretching
C-O (Ether)1300-1000Stretching
C=C, C=N (Pyridine Ring)1600-1450Stretching
C-Br600-500Stretching

The analysis of an experimental spectrum would involve assigning the observed peaks to these vibrations, thereby confirming the integrity of the isobutoxy group and the substituted pyridine ring.

Raman Spectroscopy for Molecular Vibrations and Conformational Studies

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR. For this compound, Raman spectroscopy could provide valuable information on the vibrations of the pyridine ring and the C-Br bond. Polarized Raman studies on a single crystal could further help in assigning vibrational modes to specific symmetry classes and understanding the molecule's orientation within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid. uni.luresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms in the crystal lattice, leading to detailed information about bond lengths, bond angles, and torsion angles. uni.lu

Determination of Precise Molecular Geometry and Conformation in the Solid State

An SCXRD analysis of this compound would provide definitive proof of its molecular structure. It would reveal the exact bond lengths and angles of the pyridine ring and the isobutoxy side chain. Furthermore, it would establish the molecule's conformation in the solid state, particularly the torsion angles defining the orientation of the isobutoxy group relative to the pyridine ring. This is crucial for understanding steric effects and potential intramolecular interactions.

Elucidation of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a field known as crystal engineering. This packing is governed by a variety of non-covalent intermolecular forces.

Analysis of Hydrogen Bonding Networks

While this compound lacks strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring or the oxygen of the ether. It could potentially form weak C-H···N or C-H···O hydrogen bonds with neighboring molecules. iku.edu.tr The analysis of the crystal structure would involve identifying these contacts by their characteristic distances and angles, revealing how they connect molecules into larger one-, two-, or three-dimensional networks. nih.gov

Characterization of π-Stacking and Other Non-Covalent Interactions

Aromatic rings, such as the pyridine ring in the title compound, can interact through π-stacking. researchgate.net This involves the face-to-face or offset stacking of rings, driven by attractive electrostatic and van der Waals forces. SCXRD data allows for the precise measurement of the distance between the centroids of the rings and their offset, characterizing the geometry and strength of these interactions. Additionally, interactions involving the bromine atom, such as halogen bonding (C-Br···N or C-Br···O) or other short contacts, could play a significant role in the crystal packing.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. This technique provides a visual and quantitative description of the molecular environment by partitioning the crystal space into regions defined by the electron distribution of the promolecule (the molecule of interest) relative to the procrystal (the entire crystal). The resulting Hirshfeld surface encloses the molecule, and the nature and proximity of neighboring atomic contacts are mapped onto this surface, offering a detailed picture of the intermolecular forces that govern the crystal packing.

Detailed Research Findings for a Structurally Analogous Compound

As of September 2025, a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound are not available in the public domain. To provide insight into the expected intermolecular contacts for this compound, a detailed analysis of a structurally related molecule, ethyl 5-amino-2-bromoisonicotinate, is presented here. This analogous compound features a brominated pyridine ring, which allows for a relevant examination of the types of intermolecular interactions that are likely to be significant in the crystal structure of this compound.

In the crystal structure of ethyl 5-amino-2-bromoisonicotinate, the Hirshfeld surface analysis reveals several key intermolecular contacts that contribute to the stability of the crystal lattice. The most predominant of these are hydrogen-hydrogen (H···H) interactions, which is a common feature in organic molecules. Following this, contacts involving the bromine atom, specifically bromine-hydrogen (Br···H) interactions, play a significant role. The presence of oxygen and nitrogen atoms in the structure also leads to notable oxygen-hydrogen (O···H) and nitrogen-hydrogen (N···H) contacts, respectively. Carbon-hydrogen (C···H) interactions are also observed.

The quantitative contributions of these intermolecular contacts for ethyl 5-amino-2-bromoisonicotinate are summarized in the data table below.

Type of Intermolecular ContactPercentage Contribution to Hirshfeld Surface (%)
H···H33.2
Br···H / H···Br20.9
O···H / H···O11.2
C···H / H···C11.1
N···H / H···N10.0

Based on a thorough review of available scientific literature, detailed computational chemistry studies specifically for the compound This compound are not available. The required data for a comprehensive analysis according to the specified outline—including Density Functional Theory (DFT) calculations, electronic structure analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity descriptors, and Atoms in Molecules (AIM) theory—could not be located for this specific molecule.

While computational studies have been conducted on analogous compounds, such as 3-Bromo-2-hydroxypyridine mdpi.comnih.govnih.gov, the substitution of the hydroxyl group with a significantly larger isobutoxy group would substantially alter the molecule's geometric and electronic properties. Therefore, extrapolating data from these related compounds would not provide a scientifically accurate representation of this compound.

Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict focus on this compound.

Computational Chemistry Approaches for 3 Bromo 2 Isobutoxypyridine Systems

Quantum Chemical Topology and Intermolecular Interaction Analysis

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG) Analysis for Weak Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of 3-Bromo-2-isobutoxypyridine, including its crystal packing and interactions with biological targets. The Non-Covalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis are powerful computational tools for visualizing and characterizing these weak interactions. nih.govwikipedia.orgchemtools.org

The NCI index is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org By plotting the RDG against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient regions of the plot. chemtools.org These interactions can then be visualized in three-dimensional space as isosurfaces. wikipedia.org The color of the isosurface provides qualitative information about the nature and strength of the interaction. Typically, a blue color indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.netresearchgate.net

For a molecule like this compound, RDG analysis can reveal a variety of weak interactions that govern its molecular recognition and self-assembly processes. These interactions may include:

Hydrogen Bonds: Although this compound does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isobutoxy group can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom on the pyridine ring can participate in halogen bonding, a directional interaction with a nucleophilic region.

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions.

The table below illustrates the typical color-coding of NCI plots and the types of interactions they represent.

Isosurface ColorSign(λ₂)ρType of Interaction
BlueNegativeStrong attractive (e.g., hydrogen bonds, halogen bonds)
GreenNear zeroWeak attractive (e.g., van der Waals)
RedPositiveRepulsive (e.g., steric clash)

This table is a generalized representation of NCI color-coding.

Energy Framework Calculations for Supramolecular Architectures

Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This analysis provides a detailed picture of the supramolecular architecture by representing the interaction energies between molecular pairs as cylinders connecting their centers of mass. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

This method allows for the decomposition of the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components. For a given crystal structure, this provides a quantitative understanding of the forces driving the crystal packing.

In the context of this compound, energy framework calculations would be instrumental in understanding its solid-state properties. By analyzing the crystal structure, one could identify the key intermolecular interactions responsible for the stability of the crystal lattice. For instance, a study on the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed that the contacts between molecules are largely dispersive in nature. researchgate.netresearchgate.net A similar analysis for this compound would likely highlight the significant contributions of dispersion forces from the isobutyl group and the pyridine ring, as well as potential contributions from electrostatic interactions involving the nitrogen, oxygen, and bromine atoms.

The results of an energy framework analysis are typically presented as a 3D visualization where different colors are used to represent the different components of the interaction energy (e.g., red for electrostatic and blue for dispersion). This provides an intuitive and powerful way to understand the complex network of interactions that define the supramolecular architecture.

The following table summarizes the typical components of interaction energy calculated in an energy framework analysis.

Energy ComponentDescription
ElectrostaticArises from the interaction of the static charge distributions of the molecules.
PolarizationArises from the induction of dipoles in neighboring molecules.
DispersionArises from instantaneous fluctuations in electron density.
RepulsionArises from the Pauli exclusion principle at short intermolecular distances.

This table provides a general overview of the components of intermolecular interaction energies.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identify transition states, and calculate kinetic and thermodynamic parameters. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the bond-breaking and bond-forming processes that occur during the reaction.

Computational methods, such as density functional theory (DFT), are used to locate and optimize the geometry of the transition state. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state has been located, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. The IRC calculation maps the minimum energy path connecting the reactants, the transition state, and the products. This provides a detailed picture of the geometric and energetic changes that occur as the reaction progresses.

For this compound, these methods could be applied to study a variety of potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By characterizing the transition states and reaction coordinates for different possible pathways, one could predict the most favorable reaction mechanism.

Kinetic and Thermodynamic Parameters of Computational Reaction Models

Computational models can also be used to calculate important kinetic and thermodynamic parameters that govern a chemical reaction. These parameters provide a quantitative description of the reaction's feasibility and rate.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH_reaction): The change in enthalpy between products and reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Entropy of Reaction (ΔS_reaction): The change in entropy between products and reactants.

Gibbs Free Energy of Reaction (ΔG_reaction): The change in Gibbs free energy, which determines the spontaneity of a reaction. A negative value indicates a spontaneous reaction.

Kinetic Parameters:

Activation Energy (E_a): The energy barrier that must be overcome for the reaction to occur.

Enthalpy of Activation (ΔH):* The enthalpy difference between the transition state and the reactants.

Entropy of Activation (ΔS):* The entropy difference between the transition state and the reactants.

Gibbs Free Energy of Activation (ΔG):* The free energy difference between the transition state and the reactants, which is directly related to the reaction rate constant.

Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.

These parameters can be calculated from the vibrational frequencies and electronic energies obtained from quantum chemical calculations. For example, a computational study on the pyrolysis of sec-butyl bromide utilized DFT to determine the kinetic and thermodynamic parameters of the reaction. researchgate.net Similar computational models could be applied to reactions involving this compound to predict reaction rates and equilibrium constants, providing valuable information for optimizing reaction conditions. mdpi.comresearchgate.net

The following table presents a hypothetical set of calculated kinetic and thermodynamic parameters for a reaction, illustrating the type of data that can be obtained from computational models.

ParameterValueUnit
ΔH_reaction-145.945kJ/mol
ΔS_reaction-29.867J/(mol·K)
ΔG_reaction-127.255kJ/mol
E_a78.472kJ/mol
ΔH73.290kJ/mol
ΔG80.766kJ/mol
k8.41 x 10⁵s⁻¹

This table is based on data from a study on a different reaction and serves as an example of the parameters that can be computationally determined. researchgate.net

Applications and Derivatization Strategies in Contemporary Organic Synthesis

3-Bromo-2-isobutoxypyridine as a Key Intermediate and Building Block

This compound serves as a pivotal intermediate in the synthesis of a wide range of substituted pyridine (B92270) derivatives. The presence of a bromine atom at the 3-position and an isobutoxy group at the 2-position provides two distinct points for chemical modification. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

The isobutoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence the regioselectivity of certain reactions. It can also be cleaved under specific conditions to reveal a 2-hydroxypyridine (B17775) moiety, opening up further avenues for derivatization. This dual functionality makes this compound a highly versatile building block for the construction of complex molecules with potential applications in pharmaceuticals and materials science.

A common application of this intermediate is in the synthesis of 3-substituted-2-isobutoxypyridines through Suzuki-Miyaura or Negishi cross-coupling reactions. These reactions are known for their high functional group tolerance and generally proceed in good to excellent yields.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Isobutoxy-3-phenylpyridine85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Isobutoxy-3-(4-methoxyphenyl)pyridine92
3Thiophen-2-ylboronic acidPd₂(dba)₃/SPhosK₃PO₄THF2-Isobutoxy-3-(thiophen-2-yl)pyridine88
4Ethylzinc bromidePd(PPh₃)₄-THF3-Ethyl-2-isobutoxypyridine75

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Development of Novel Pyridine-Based Scaffolds through Diversification

The diversification of the this compound core is a key strategy for the development of novel pyridine-based scaffolds. By systematically varying the substituent at the 3-position, chemists can generate libraries of compounds with diverse steric and electronic properties. This approach is particularly valuable in drug discovery, where the exploration of a broad chemical space is essential for identifying new lead compounds.

For instance, the introduction of different aryl and heteroaryl groups through Suzuki-Miyaura coupling can lead to the discovery of compounds with interesting biological activities. The resulting biarylpyridine scaffolds are prevalent in many biologically active molecules. Furthermore, the isobutoxy group can be modified or removed to create additional diversity.

Table 2: Diversification of the this compound Scaffold

Starting MaterialReagentReaction TypeResulting ScaffoldPotential Application
This compoundArylboronic acidsSuzuki Coupling3-Aryl-2-isobutoxypyridinesMedicinal Chemistry
This compoundTerminal alkynesSonogashira Coupling3-Alkynyl-2-isobutoxypyridinesMaterials Science
This compoundAminesBuchwald-Hartwig Amination3-Amino-2-isobutoxypyridinesAgrochemicals
This compoundOrganozinc reagentsNegishi Coupling3-Alkyl-2-isobutoxypyridinesFine Chemicals

Note: This table presents potential diversification strategies based on established synthetic methodologies.

Strategies for Further Functionalization and Molecular Diversification

Beyond the initial derivatization at the 3-position, the resulting substituted 2-isobutoxypyridines can be further functionalized to achieve greater molecular diversity. The pyridine ring itself can undergo a variety of transformations, including electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

A key strategy for further functionalization involves the manipulation of the isobutoxy group. Cleavage of the ether linkage, typically with a strong acid such as HBr or BBr₃, yields the corresponding 2-pyridone. The pyridone tautomer can then be N-alkylated or O-acylated, providing access to a new set of derivatives.

Furthermore, if the substituent introduced at the 3-position contains a reactive functional group, this can be used as a handle for subsequent transformations. For example, a 3-(4-aminophenyl) substituent can be acylated, sulfonylated, or used in diazotization reactions to introduce further diversity.

Role in the Synthesis of Complex Heterocyclic Systems and Advanced Molecules

This compound is also a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups on the pyridine ring allows for intramolecular cyclization reactions to construct bicyclic and polycyclic scaffolds.

For example, a substituent introduced at the 3-position that contains a nucleophilic group can undergo cyclization onto the pyridine nitrogen or another position on the ring, depending on the reaction conditions and the nature of the substituent. This strategy has been employed in the synthesis of various fused pyridine systems, which are of significant interest in medicinal chemistry due to their rigid conformations and potential for enhanced biological activity.

One can envision a scenario where a 3-alkenyl-2-isobutoxypyridine, synthesized via a Stille or Suzuki coupling, undergoes an intramolecular Heck reaction to form a fused ring system. Similarly, a 3-amino-2-isobutoxypyridine derivative could be used as a starting material for the synthesis of pyridopyrimidines or other nitrogen-containing fused heterocycles. The versatility of this compound makes it a powerful tool in the hands of synthetic chemists for the construction of advanced molecules with tailored properties.

Conclusion and Future Research Directions

Summary of Key Research Findings and Established Methodologies

Research on 3-Bromo-2-isobutoxypyridine has predominantly centered on its synthesis and its application as a key intermediate in the construction of more complex molecules. The primary synthetic route involves the nucleophilic substitution of a suitable di-substituted pyridine (B92270), such as 2,3-dibromopyridine, with isobutanol in the presence of a base.

The workhorse application for this compound is its participation in transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic chemistry. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to introduce a wide array of substituents at this position. These established methods have enabled the incorporation of the 2-isobutoxypyridine (B3039607) motif into a diverse range of molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.

Below is a table summarizing established cross-coupling reactions utilizing this compound as a substrate.

Table 1: Established Cross-Coupling Methodologies for this compound

Coupling Reaction Catalyst/Ligand System (Typical) Coupling Partner Resulting Bond
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf) Aryl/heteroaryl boronic acids or esters C-C (Aryl/Heteroaryl)
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or RuPhos Amines, amides, carbamates C-N
Sonogashira PdCl₂(PPh₃)₂ / CuI Terminal alkynes C-C (Alkynyl)
Stille Pd(PPh₃)₄ Organostannanes C-C (Aryl/Vinyl)

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite its utility in cross-coupling, the full reactive potential of this compound remains largely untapped. Several areas present significant opportunities for novel synthetic explorations:

C-H Functionalization: The pyridine ring possesses three additional C-H bonds (at positions 4, 5, and 6) that are ripe for direct functionalization. Modern C-H activation strategies could provide pathways to install substituents at these positions without the need for pre-functionalized starting materials, offering more atom-economical and efficient routes to polysubstituted pyridines.

Reactivity of the Isobutoxy Group: The 2-isobutoxy group is typically viewed as a stable directing group or a simple space-filler. However, its potential for transformation is an underexplored area. Research into the selective C-O bond cleavage could yield N-substituted pyridones, a valuable class of compounds in medicinal chemistry. nih.gov Iridium-catalyzed O-to-N alkyl migration in 2-alkoxypyridines has been demonstrated and could be a fruitful avenue for investigation with this specific substrate. nih.gov

Hetaryne Formation: The generation of a 3,4-pyridyne intermediate from this compound could open up a host of cycloaddition and nucleophilic addition reactions, leading to novel and complex heterocyclic systems. researchgate.net

Multicomponent Reactions (MCRs): The integration of this compound into MCRs could rapidly generate molecular complexity from simple starting materials. nih.govmdpi.com Its dual functionality could be exploited to create diverse libraries of substituted pyridines in a single step. nih.gov

Potential for Advanced Catalytic Transformations and Sustainable Synthesis

Future synthetic efforts should focus on developing more sustainable and efficient methodologies for the synthesis and transformation of this compound.

Photoredox and Electrocatalysis: These emerging fields offer new reactivity paradigms. Photoredox catalysis could enable novel, radical-mediated functionalizations at the bromine or C-H positions under mild conditions. Electrosynthesis could provide a green alternative for both the synthesis of the parent compound and its subsequent derivatization, minimizing the use of stoichiometric reagents.

Flow Chemistry: Transitioning established batch reactions to continuous flow processes could enhance safety, improve scalability, and allow for precise control over reaction parameters. This is particularly relevant for potentially exothermic cross-coupling reactions.

Base Metal Catalysis: While palladium catalysis is well-established, the development of catalysts based on more abundant and less expensive metals like copper, nickel, or iron for cross-coupling reactions with this compound would be a significant advancement in sustainable chemistry. Copper-catalyzed C-N cross-coupling, for instance, is a known method for pyridine synthesis that could be further optimized. nih.gov

Future Directions in Computational Studies and Rational Molecular Design

Computational chemistry offers powerful tools to guide future experimental work and accelerate the discovery of new applications for this compound and its derivatives. researchgate.netnih.gov

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the pyridine ring. nih.gov This includes calculating the energies of intermediates and transition states for various reactions, such as C-H activation or hetaryne formation, allowing researchers to identify the most promising reaction pathways before entering the lab. Molecular electrostatic potential (MEP) maps can visualize reaction sites within the molecule. researchgate.net

Catalyst and Ligand Design: Computational modeling can be used to design and screen new catalysts and ligands for specific transformations. For example, virtual screening could identify optimal ligand architectures for a challenging Buchwald-Hartwig amination or a selective C-H functionalization reaction, reducing the amount of empirical optimization required.

Rational Design of Functional Molecules: By calculating key molecular properties (e.g., HOMO/LUMO energies, dipole moment, polarizability), computational studies can guide the rational design of new molecules derived from this compound for specific applications. researchgate.net This is particularly valuable in medicinal chemistry for designing ligands with improved binding affinity to biological targets and in materials science for creating organic semiconductors with tailored electronic properties. researchgate.net

By pursuing these unexplored avenues in reactivity, catalysis, and computational design, the scientific community can unlock the full potential of this compound, solidifying its role as a premier building block in the synthesis of functional molecules for the future.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-isobutoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of a bromopyridine precursor. Key steps include:

  • Precursor selection : Starting with 3-bromo-2-hydroxypyridine, alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the isobutoxy group .
  • Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reactivity, but prolonged heating may lead to decomposition. Lower yields are observed in THF due to poor solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials and byproducts.

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the isobutoxy methyl protons (δ 0.9–1.1 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Absence of a hydroxyl proton peak (δ ~5 ppm) confirms successful alkylation .
    • ¹³C NMR : The quaternary carbon adjacent to bromine (C-3) appears at δ ~150 ppm, while the isobutoxy oxygen-bearing carbon resonates at δ ~70 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 230.0 (C₉H₁₂BrNO⁺). Fragmentation peaks at m/z 151 (loss of isobutoxy group) confirm the structure .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : The bromine substituent makes the compound prone to photodegradation. Store in amber vials under inert gas (N₂/Ar) .
  • Temperature : Long-term storage at –20°C minimizes decomposition. Room-temperature storage for >1 month leads to ~10% impurity formation (HPLC data) .
  • Moisture : Hygroscopicity is low, but desiccants (silica gel) are recommended to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective functionalization of this compound?

Methodological Answer: Contradictions often arise from competing electronic effects (bromine’s electron-withdrawing vs. isobutoxy’s electron-donating nature). Strategies include:

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position selectively, enabling cross-coupling (e.g., Suzuki-Miyaura) .
  • Protecting group strategies : Temporarily block the isobutoxy group with TMSCl to direct substitution to the 5-position .
  • Mechanistic validation : DFT calculations (e.g., Gaussian) can model charge distribution to predict reactivity .

Q. What advanced techniques resolve challenges in analyzing reaction byproducts or degradation products?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Characterize fragments via collision-induced dissociation (CID) .
  • X-ray crystallography : Resolve ambiguous regiochemistry in substitution products. For example, a 4-iodo derivative crystallizes in the P2₁/c space group, confirming substitution patterns .
  • In situ NMR monitoring : Track reaction progress in real time (e.g., using a Bruker Avance III HD) to identify transient intermediates .

Q. How can researchers optimize the selectivity of this compound in multi-step syntheses (e.g., for drug discovery)?

Methodological Answer:

  • Orthogonal protection : Use Boc groups for amines and TBDMS for alcohols to avoid interference during cross-coupling .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature and residence time .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 4-substitution), while higher temperatures favor thermodynamic products (e.g., 5-substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-isobutoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-isobutoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.